N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 5-methoxyindole.
Acylation Reaction: The 2,5-dimethoxyaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2,5-dimethoxyphenyl)chloroacetamide.
Coupling Reaction: The N-(2,5-dimethoxyphenyl)chloroacetamide is then coupled with 5-methoxyindole in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The methoxy and indole groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide: Lacks the methoxy group on the indole ring.
N-(2,5-dimethoxyphenyl)-2-(5-hydroxy-1H-indol-1-yl)acetamide: Contains a hydroxy group instead of a methoxy group on the indole ring.
Uniqueness
The presence of both methoxy groups on the phenyl and indole rings in N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide may confer unique chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C19H20N2O4/c1-23-14-4-6-17-13(10-14)8-9-21(17)12-19(22)20-16-11-15(24-2)5-7-18(16)25-3/h4-11H,12H2,1-3H3,(H,20,22) |
InChI Key |
DLZWZYOMHCDJHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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